5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine
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Overview
Description
5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is a heterocyclic compound that belongs to the class of pyridotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyridine derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazine scaffold and exhibits similar biological activities.
Uniqueness
5,7-Dimethyl-3-pyridin-4-yl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This structural combination provides distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
121845-82-7 |
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Molecular Formula |
C13H12N6 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5,7-dimethyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazin-8-amine |
InChI |
InChI=1S/C13H12N6/c1-7-10(14)12-11(8(2)16-7)17-13(19-18-12)9-3-5-15-6-4-9/h3-6H,14H2,1-2H3 |
InChI Key |
HDNSTRPKPZGAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=N1)C)N=C(N=N2)C3=CC=NC=C3)N |
Origin of Product |
United States |
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